Product packaging for 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone(Cat. No.:CAS No. 92096-06-5)

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone

Cat. No.: B2550493
CAS No.: 92096-06-5
M. Wt: 141.126
InChI Key: TYSIOSQTKJIFMJ-UHFFFAOYSA-N
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Description

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone is a high-purity synthetic intermediate featuring a reactive ethanone group and a hydroxymethyl substituent on its isoxazole core. This unique structure makes it a valuable scaffold in medicinal chemistry and drug discovery. Isoxazole derivatives are extensively researched for their broad spectrum of biological activities, including potent antimicrobial and anticancer properties . The compound's hydroxymethyl group serves as a key functional handle for further chemical modification, enabling its use in the synthesis of more complex molecular hybrids, such as benzofuran-isoxazole conjugates, which have demonstrated significant activity against various bacterial and fungal strains . Furthermore, the isoxazole ring is a privileged structure in FDA-approved drugs and is known to interact with various biological targets, underscoring its importance in developing new therapeutic agents . This product is intended for research applications as a key synthetic building block. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets prior to handling and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B2550493 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone CAS No. 92096-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4(9)6-2-5(3-8)10-7-6/h2,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSIOSQTKJIFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Hydroxymethyl Isoxazol 3 Yl Ethanone and Its Analogs

Overview of Isoxazole (B147169) Ring Construction Strategies

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction. These strategies can be broadly categorized into cyclization reactions and cycloaddition approaches.

Cyclization Reactions for Isoxazole Formation

Cyclization reactions are a classical and widely used method for forming the isoxazole nucleus. This approach typically involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) or its derivatives. wikipedia.org The condensation reaction eliminates water to form the heterocyclic ring. Variations of this method include the intramolecular cyclization of precursors like propynal or propynone oximes, which can be mediated by catalysts. thieme-connect.com For instance, AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes provides an effective route to substituted isoxazoles. organic-chemistry.org Another approach involves the oxidation of propargylamines to form the corresponding oximes, which then undergo a copper-catalyzed intramolecular cyclization to yield the isoxazole ring. thieme-connect.comorganic-chemistry.org Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) also offers a mild and efficient pathway to highly substituted isoxazoles. mdpi.com

1,3-Dipolar Cycloaddition Approaches for Isoxazole Derivatization

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most powerful and versatile methods for constructing five-membered heterocycles, including isoxazoles. mdpi.comnih.gov This reaction involves a 1,3-dipole, typically a nitrile oxide, reacting with a dipolarophile, which is an alkyne for isoxazole synthesis. wikipedia.org Nitrile oxides are highly reactive and are usually generated in situ from precursors such as aldoximes, hydroximoyl chlorides, or primary nitro compounds. nih.govnih.gov The reaction of nitrile oxides with terminal or internal alkynes can produce 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles, respectively. nih.gov The regioselectivity of the cycloaddition is a critical aspect, often influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. researchgate.netnih.gov Copper(I) catalysis is frequently employed to control regioselectivity, particularly with terminal alkynes, leading predominantly to 3,5-disubstituted products. organic-chemistry.org

Table 1: Comparison of General Isoxazole Ring Construction Strategies

Strategy Key Reactants Common Conditions Advantages Disadvantages Primary Substitution Pattern
Condensation/Cyclization 1,3-Diketone + HydroxylamineAcidic or basic catalysis, heatReadily available starting materialsCan lack regioselectivity with unsymmetrical diketones3,5-Disubstituted
Intramolecular Cyclization α,β-Acetylenic OximesMetal catalysis (e.g., AuCl₃, CuCl)High regioselectivity, good functional group toleranceRequires synthesis of specific oxime precursor3-Substituted, 5-Substituted, or 3,5-Disubstituted
1,3-Dipolar Cycloaddition Nitrile Oxide + AlkyneIn situ nitrile oxide generation, often with base or oxidant; optional metal catalysis (e.g., Cu(I))High versatility and scope, good control of regioselectivityNitrile oxides can be unstable and may dimerize3,5-Disubstituted or 3,4,5-Trisubstituted

Targeted Synthesis of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone and its Structural Precursors

While general methods provide the foundation, the synthesis of a specific molecule like this compound requires careful selection of precursors to ensure the correct placement of the hydroxymethyl and ethanone (B97240) (acetyl) functional groups.

Multi-Step Synthesis Pathways

A plausible and efficient route to synthesize this compound is through a multi-step pathway centered around a 1,3-dipolar cycloaddition. nih.govasianpubs.org This strategy allows for the convergent assembly of the molecule from two key fragments, directly installing the required functionalities.

A proposed pathway begins with the preparation of an appropriate nitrile oxide precursor that contains the acetyl group. One such precursor is 1-chloro-1-(hydroxyimino)acetone. This can be synthesized from ethyl acetoacetate (B1235776) or a similar β-ketoester. The cycloaddition partner is propargyl alcohol, which provides the carbon backbone for the C4, C5, and the hydroxymethyl group of the isoxazole ring.

The key cycloaddition step involves the in situ generation of the acetyl-substituted nitrile oxide from 1-chloro-1-(hydroxyimino)acetone, typically using a mild base. This reactive intermediate then undergoes a [3+2] cycloaddition with propargyl alcohol. This reaction is expected to proceed with high regioselectivity to yield the desired 3,5-disubstituted isoxazole, this compound.

Introduction of Hydroxymethyl and Ethanone Functional Groups

The strategic advantage of the proposed 1,3-dipolar cycloaddition pathway is the direct incorporation of both the hydroxymethyl and ethanone functionalities in a single ring-forming step. asianpubs.org

Introduction of the Ethanone Group: The ethanone (acetyl) group is introduced via the nitrile oxide component. By starting with a precursor like 1-chloro-1-(hydroxyimino)acetone, the acetyl moiety is pre-installed at the position that will become C3 of the isoxazole ring. This avoids the need for post-cyclization functionalization, which can be challenging due to the stability of the aromatic isoxazole ring. nanobioletters.com

Introduction of the Hydroxymethyl Group: The hydroxymethyl group is sourced from the dipolarophile, propargyl alcohol. The reaction of nitrile oxides with terminal alkynes like propargyl alcohol generally proceeds with high regioselectivity, where the oxygen of the nitrile oxide adds to the more substituted carbon of the alkyne. mdpi.com However, in the case of propargyl alcohol, the electronic and steric factors direct the formation of the 5-(hydroxymethyl)isoxazole isomer. Similar cycloadditions with propargyl alcohol to form 5-(hydroxymethyl)isoxazole derivatives have been documented.

Advanced Synthetic Techniques and Catalysis in Isoxazole Chemistry

Modern synthetic chemistry has introduced several advanced techniques and catalytic systems to improve the efficiency, selectivity, and environmental footprint of isoxazole synthesis.

Metal catalysis is a prominent feature in modern isoxazole synthesis. Copper(I) salts are widely used to catalyze the 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes, ensuring high yields and excellent regioselectivity for the 3,5-disubstituted isomer. organic-chemistry.org Gold and palladium catalysts are also employed, particularly in intramolecular cyclization and cross-coupling reactions to build complex isoxazole derivatives. organic-chemistry.org For instance, palladium-catalyzed Sonogashira coupling followed by a cycloaddition sequence can be performed in a one-pot reaction to generate polysubstituted isoxazoles. organic-chemistry.org

Non-conventional energy sources have also been applied to accelerate these reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields and minimizing the formation of byproducts like furoxans. nveo.orgnih.govresearchgate.netabap.co.in This technique is particularly effective for 1,3-dipolar cycloadditions and condensation reactions. organic-chemistry.org

Furthermore, the principles of green chemistry are being increasingly integrated into isoxazole synthesis. This includes the use of environmentally benign solvents like water or deep eutectic solvents, and catalyst-free conditions where possible. nih.govnih.govnih.gov Ultrasound irradiation has also been reported as a green method for promoting the synthesis of isoxazole derivatives. nih.gov More recently, continuous flow chemistry has been leveraged for the multi-step synthesis of isoxazoles. researchgate.net Flow chemistry offers enhanced safety, better control over reaction parameters (like temperature and time), and potential for easier scale-up compared to traditional batch processes. nih.govuc.pt

Table 2: Overview of Advanced Synthetic Techniques in Isoxazole Chemistry

Technique Description Key Advantages Catalyst/Conditions Example
Metal Catalysis Use of transition metals to promote cyclization or cycloaddition reactions.High regioselectivity, mild reaction conditions, high yields.Cu(I), AuCl₃, Pd(OAc)₂
Microwave-Assisted Synthesis Use of microwave irradiation to rapidly heat the reaction mixture.Drastically reduced reaction times, improved yields, fewer side products.Microwave irradiation (e.g., 210 W) for 10-15 minutes.
Green Chemistry Approaches Methods designed to reduce environmental impact.Use of non-toxic solvents, catalyst-free conditions, energy efficiency.Reactions in water or deep eutectic solvents; ultrasound irradiation.
Continuous Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch.Enhanced safety and control, easy scalability, integration of multiple steps.Telescoped oximation, chlorination, and cycloaddition in a flow reactor.

Transition Metal-Catalyzed Methods

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective routes to complex molecular architectures. For the synthesis of 3,5-disubstituted isoxazoles, several transition metals, including palladium, rhodium, and copper, have been utilized.

Palladium-Catalyzed Synthesis: Palladium catalysts are effective in the intramolecular cyclization of ynone O-methyl oximes to yield 3,5-disubstituted isoxazoles. This method provides high regioselectivity. Additionally, palladium catalysts have been used in sequential four-component reactions, combining Sonogashira and Suzuki couplings with cyclocondensation to produce biaryl-substituted isoxazoles. mdpi.com

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed in the reaction of α-diazo-β-keto-carboxylates and -phosphonates with arenecarboxamides to form oxazoles, a related class of heterocycles. nih.govrsc.org The choice of rhodium catalyst can dramatically influence the regioselectivity of the reaction. nih.gov Rhodium(III)-catalyzed C-H activation and C-C/C-N coupling of imidate esters with diazo compounds also provides a route to fused heterocyclic systems. snnu.edu.cn

Copper-Catalyzed Synthesis: Copper(I) catalysts are widely used in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes to afford 3,5-disubstituted isoxazoles. nih.gov This "click chemistry" approach is known for its high efficiency and mild reaction conditions. Copper catalysis also facilitates the synthesis of fluoroalkylated isoxazoles from amines and alkynes through a cascade sequence. organic-chemistry.orgresearchgate.net

CatalystReaction TypeSubstratesProductsReference
PalladiumIntramolecular CyclizationYnone O-methyl oximes3,5-disubstituted isoxazoles researchgate.net
PalladiumFour-component reactionAroyl chloride, p-bromophenyl acetylene, hydroxylamine, arylboronic acid3-Biaryl-substituted isoxazoles mdpi.com
RhodiumCarbene N-H insertion/cyclodehydrationα-diazo-β-keto-esters, arenecarboxamides2-Aryloxazole-4-carboxylates nih.govrsc.org
Copper(I)1,3-Dipolar CycloadditionNitrile oxides, terminal alkynes3,5-disubstituted isoxazoles nih.gov
Copper(I)Cascade reactionAmines, alkynes, fluorinated diazoalkanesFluoroalkylated isoxazoles organic-chemistry.orgresearchgate.net

Green Chemistry Principles in Isoxazole Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of isoxazole synthesis, this has led to the development of methodologies that utilize alternative energy sources and environmentally benign solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. abap.co.in The microwave-assisted one-pot synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and alkynes has been reported. daneshyari.comnih.gov This method can be performed in the presence or absence of a copper(I) catalyst. daneshyari.com The synthesis of various oxazole (B20620) and isoxazole derivatives has been achieved using microwave irradiation, highlighting its versatility. abap.co.inijpsonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com The ultrasound-assisted synthesis of isoxazole and isoxazoline (B3343090) derivatives has been demonstrated through various reaction types, including multi-component reactions and 1,3-dipolar cycloadditions. mdpi.comnih.govresearchgate.net These methods often employ green solvents like water or deep eutectic solvents and can be performed at room temperature, further enhancing their eco-friendly nature. mdpi.comresearchgate.net

Green Chemistry ApproachKey FeaturesExample ReactionReferences
Microwave IrradiationRapid heating, shorter reaction times, higher yieldsOne-pot synthesis of 3,5-disubstituted isoxazoles abap.co.indaneshyari.comnih.gov
Ultrasound IrradiationEnhanced reaction rates, use of green solvents, milder conditionsOne-pot, five-component synthesis of isoxazole-sulfonamides in water mdpi.comnih.govresearchgate.net

Methodologies for the Characterization of Synthesized Isoxazole Compounds

The structural elucidation of newly synthesized compounds is a critical step in chemical research. For isoxazole derivatives like this compound, a combination of spectroscopic and crystallographic techniques is employed to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum of an isoxazole derivative provides information about the chemical environment of each proton. For this compound, one would expect to see characteristic signals for the isoxazole ring proton, the hydroxymethyl protons, and the acetyl methyl protons. The chemical shift and coupling constants of the isoxazole ring proton are indicative of the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. The chemical shifts of the isoxazole ring carbons, the carbonyl carbon of the acetyl group, and the carbon of the hydroxymethyl group would be key identifiers.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron impact (EI) is a common ionization method that often leads to characteristic fragmentation of the molecular ion. libretexts.org For acetylisoxazoles, fragmentation may involve cleavage of the acetyl group or fragmentation of the isoxazole ring itself. youtube.com The fragmentation pattern can provide valuable structural information. libretexts.orgyoutube.comresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for the unambiguous determination of the structure of novel isoxazole derivatives and for studying intermolecular interactions in the solid state. nih.gov

TechniqueInformation ObtainedExpected Data for this compound
¹H NMR SpectroscopyChemical environment of protons, proton-proton couplingSignals for isoxazole ring proton, hydroxymethyl protons (CH₂ and OH), and acetyl methyl protons.
¹³C NMR SpectroscopyNumber and type of carbon atomsResonances for isoxazole ring carbons, carbonyl carbon, hydroxymethyl carbon, and acetyl methyl carbon.
Mass SpectrometryMolecular weight and fragmentation patternMolecular ion peak corresponding to the molecular formula, fragments from loss of acetyl and hydroxymethyl groups, and ring cleavage.
X-ray CrystallographyPrecise 3D molecular structure, bond lengths, bond anglesUnambiguous confirmation of the connectivity and stereochemistry.

Chemical Transformations and Derivatization Strategies for 1 5 Hydroxymethyl Isoxazol 3 Yl Ethanone and Isoxazole Derivatives

Reactivity Profiles of the Isoxazole (B147169) Heterocyclic Ring

The isoxazole ring exhibits a degree of aromaticity, influencing its reactivity towards various reagents. The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards electrophilic attack compared to other five-membered heterocycles like furan (B31954) or pyrrole. However, it is more reactive than pyridine. The precise nature of its reactivity is dictated by the substitution pattern on the ring.

Exploration of Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr):

Electrophilic substitution on the isoxazole ring is generally sluggish due to the electron-withdrawing nature of the heteroatoms. When such reactions do occur, the regioselectivity is highly dependent on the directing effects of existing substituents. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. reddit.com For 3,5-disubstituted isoxazoles, such as the parent scaffold of 1-(5-(hydroxymethyl)isoxazol-3-yl)ethanone, the C4 position is the primary site for electrophilic aromatic substitution.

Common electrophilic substitution reactions on isoxazoles include halogenation, nitration, and sulfonation. For instance, the reaction of 3,5-disubstituted isoxazoles with halogens like bromine or iodine can introduce a halogen atom at the C4 position. organic-chemistry.org Similarly, nitration can be achieved using standard nitrating agents.

Reaction TypeReagent/ConditionsPosition of SubstitutionReference
HalogenationICl, I2, Br2C4 organic-chemistry.org
NitrationHNO3/H2SO4C4General SEAr
SulfonationSO3/H2SO4C4General SEAr

Nucleophilic Substitution Reactions:

Nucleophilic substitution on the isoxazole ring is generally difficult unless activated by electron-withdrawing groups or the presence of a good leaving group. Halogenated isoxazoles, for example, can undergo nucleophilic displacement. The ease of displacement of halogens on the isoxazole ring is generally C2 > C4 > C5. thepharmajournal.com In the context of derivatives of this compound, a halogen at the C4 position could be displaced by various nucleophiles.

Furthermore, the isoxazole ring can be cleaved under strongly basic or reductive conditions, which can be considered a form of nucleophilic attack leading to ring-opening.

Ring Transformations and Rearrangement Studies

The relatively weak N-O bond in the isoxazole ring makes it susceptible to various ring transformation and rearrangement reactions, often initiated by heat, light, or chemical reagents.

Photochemical Rearrangements:

Upon UV irradiation, isoxazoles can undergo rearrangement to form oxazoles through an azirine intermediate. wikipedia.org This photochemical transformation is a known process for the isoxazole ring system and offers a pathway to isomeric heterocycles.

Base-Promoted Rearrangements:

Treatment of certain isoxazole derivatives with a base can induce ring-opening and subsequent recyclization to form different heterocyclic or acyclic structures. For instance, isoxazolo[4,5-b]pyridines have been shown to undergo a base-promoted Boulton–Katritzky rearrangement. beilstein-journals.org While not directly applicable to this compound itself, this highlights the potential for base-mediated transformations in complex isoxazole systems.

Reductive Ring Opening:

Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can lead to the reductive cleavage of the N-O bond, opening the isoxazole ring to form β-enaminones. mdpi.com This transformation is a versatile synthetic strategy, as the resulting β-enaminone can serve as a precursor to various other heterocyclic systems. mdpi.com

A notable rearrangement was observed during mass spectrometry studies of valdecoxib (B1682126) metabolites containing 5-hydroxymethyl or 5-carboxylic acid moieties. This involved an intramolecular SN2 reaction leading to a five-membered ring rearrangement, followed by a four-membered ring intramolecular rearrangement and cleavage of the N-O bond. nih.gov

Transformation TypeConditionsProduct TypeReference
Photochemical RearrangementUV irradiationOxazole (B20620) wikipedia.org
Base-Promoted RearrangementBase (e.g., K2CO3)Varies (e.g., triazoles) beilstein-journals.org
Reductive Ring OpeningCatalytic Hydrogenation (Pd/C, Raney Ni)β-enaminone mdpi.com
Mass Spectrometry RearrangementCollision-Induced DissociationFragment ions via rearrangement nih.gov

Functional Group Interconversions of the Hydroxymethyl Moiety

The 5-hydroxymethyl group is a primary alcohol and thus can undergo a variety of common functional group transformations.

Oxidation Reactions to Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to the corresponding carboxylic acid, yielding 3-acetylisoxazole-5-carboxylic acid. A variety of oxidizing agents can be employed for this transformation. The choice of reagent is crucial to avoid over-oxidation or reaction with other functional groups in the molecule.

Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid and acetone), and milder reagents like pyridinium (B92312) chlorochromate (PCC) followed by further oxidation. Biocatalytic methods have also been developed for the selective oxidation of similar substrates like 5-hydroxymethylfurfural (B1680220) to its corresponding carboxylic acid, which could potentially be applied to isoxazole derivatives. mdpi.com

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO4)Basic, then acidic workup3-acetylisoxazole-5-carboxylic acid
Jones Reagent (CrO3/H2SO4/acetone)Acetone, 0 °C to room temp.3-acetylisoxazole-5-carboxylic acid
PCC (followed by further oxidation)CH2Cl23-acetylisoxazole-5-carbaldehyde

It is important to note that 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation, suggesting that the stability of the resulting 3-acetylisoxazole-5-carboxylic acid should be considered. nih.govnih.gov

Esterification and Etherification Studies

Esterification:

The hydroxymethyl group can be readily converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This esterification can be catalyzed by acids (e.g., H2SO4) or bases, or facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Oxidative esterification, a process that combines oxidation and esterification in one pot, has been reported for similar substrates like 5-hydroxymethylfurfurl. nih.govresearchgate.netrsc.orgresearchgate.net

Etherification:

Ether derivatives can be synthesized from the hydroxymethyl group via Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. Acid-catalyzed etherification with other alcohols is also a viable method. ufl.edu For example, reductive etherification has been demonstrated for 5-hydroxymethylfurfural. rsc.org

ReactionReagentsProduct
EsterificationR-COOH, acid catalyst1-(5-(acyloxymethyl)isoxazol-3-yl)ethanone
EsterificationR-COCl, base1-(5-(acyloxymethyl)isoxazol-3-yl)ethanone
Etherification1. NaH, 2. R-X1-(5-(alkoxymethyl)isoxazol-3-yl)ethanone

Chemical Modifications of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group at the C3 position is a ketone and therefore exhibits the characteristic reactivity of this functional group.

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.

Reactions at the Carbonyl Carbon:

The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles. For example, reduction with sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would yield the corresponding secondary alcohol. Reaction with Grignard reagents or organolithium compounds would lead to tertiary alcohols.

Reactions at the α-Carbon:

The acidity of the α-protons allows for a range of reactions via an enolate intermediate. These include aldol (B89426) condensation with aldehydes or ketones, halogenation under acidic or basic conditions, and alkylation with alkyl halides. For instance, reaction with a base and an aldehyde would result in an α,β-unsaturated ketone after dehydration.

Reaction TypeReagentsFunctional Group Transformation
ReductionNaBH4 or LiAlH4Ethanone to 1-hydroxyethyl
Grignard ReactionR-MgBr, then H3O+Ethanone to tertiary alcohol
Aldol CondensationBase, R-CHOFormation of α,β-unsaturated ketone
α-HalogenationBase, X2Ethanone to α-haloethanone

These transformations provide a wide array of possibilities for the derivatization of this compound, allowing for the synthesis of a diverse library of compounds with potentially interesting chemical and biological properties.

Reduction to Alcohol Derivatives

The carbonyl group of the ethanone moiety in this compound is susceptible to reduction to form the corresponding secondary alcohol, 1-(5-(hydroxymethyl)isoxazol-3-yl)ethanol. This transformation converts a planar, electron-withdrawing keto group into a chiral, hydrogen-bond-donating alcohol functionality, which can significantly alter the molecule's interaction with biological targets.

Standard reducing agents commonly used for the reduction of ketones to secondary alcohols are applicable here. These include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It is highly effective for reducing ketones without affecting other sensitive functional groups.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent capable of reducing ketones, esters, and carboxylic acids. Its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Carbonyl Group Derivatization Reactions

The acetyl group's carbonyl carbon is an electrophilic center that can undergo nucleophilic attack, leading to a variety of derivatives. These reactions are fundamental in expanding the chemical diversity of the parent compound for various applications, including the development of new therapeutic agents.

Common derivatization strategies include:

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the ketone into an oxime. This reaction is often used to protect the carbonyl group or to introduce a new functional handle for further elaboration. researchgate.net

Hydrazone Formation: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. This is a classic method for the characterization of carbonyl compounds.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, allowing for the introduction of a variety of substituted vinyl groups.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl group results in the formation of tertiary alcohols, providing a route to introduce new carbon-carbon bonds.

These transformations allow for the systematic modification of the C3 substituent, which is crucial for exploring structure-activity relationships.

Strategic Derivatization for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.gov For isoxazole derivatives, SAR studies guide the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. rsc.org The isoxazole ring serves as a versatile scaffold, and modifications at its C3, C4, and C5 positions can lead to significant changes in biological effects. nih.gov

Systematic Substitution at Key Positions on the Isoxazole Scaffold

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.govrsc.org Systematic exploration of these positions is a cornerstone of SAR studies.

Position C3 and C5: These are the most commonly substituted positions in 3,5-disubstituted isoxazoles. nih.govresearchgate.net The presence of different aryl or alkyl groups at these positions can dramatically influence activity. For instance, in some series, electron-withdrawing groups (like nitro or chloro) on a phenyl ring at C3 and electron-donating groups (like methoxy (B1213986) or dimethylamino) at C5 have been shown to enhance antibacterial activity. ijpca.org In another study, compounds with hydrophilic substituents on the isoxazole ring demonstrated stronger cytotoxic activity. nih.gov

Position C4: While less commonly derivatized, substitution at the C4 position can also be critical. Modifications at this position can influence the molecule's conformation and its ability to fit into a biological target's binding site.

The table below summarizes findings from various SAR studies on isoxazole derivatives, illustrating the impact of substitution patterns on biological activity.

Position(s)Substituent TypeObserved Biological EffectReference(s)
C3 & C5Phenyl rings with nitro, chloro groups (C3) and methoxy, dimethylamino, bromine groups (C5)Enhanced antibacterial activity ijpca.org
GeneralHydrophilic substituentsStronger cytotoxic activity nih.gov
GeneralPhenyl ring with electron-donating groupsResponsible for antioxidant properties rsc.org
C5Halogen atom (F, Cl, Br) on a phenyl substituentSignificantly enhanced α-amylase inhibitory activity nih.gov
GeneralNitro groupConsidered crucial for trypanocidal activity researchgate.net

Hybrid Compound Design and Synthesis

Hybrid compound design, also known as pharmacophore hybridization, is a modern strategy in drug discovery. ijariit.comijariit.com This approach involves chemically linking two or more distinct pharmacophoric units into a single molecule. ijariit.com The resulting hybrid may exhibit a synergistic effect, improved activity, or a novel mechanism of action compared to the individual components. ijariit.com The isoxazole ring is an excellent scaffold for creating such hybrid molecules due to its synthetic accessibility and its presence in numerous biologically active compounds. ijariit.comnih.gov

Several classes of hybrid molecules incorporating the isoxazole moiety have been developed:

Isoxazole-Quinone Hybrids: Combining the isoxazole core with a quinone moiety, known for its antibiotic and antitumor properties, has led to novel compounds with potential therapeutic applications. nih.gov

Isoxazole-Triazole Hybrids: The fusion of isoxazole and triazole rings, both prominent heterocycles in medicinal chemistry, has yielded compounds with significant antibacterial properties. nih.gov The synergistic effect of the two pharmacophores can lead to potent activity, particularly against Gram-negative bacteria. nih.gov

Isoxazole-Indole Hybrids: Linking the isoxazole scaffold to an indole (B1671886) nucleus, another privileged structure in drug discovery, has been explored for creating new antibacterial and anticancer agents. elsevierpure.com

Isoxazole-Chalcone Hybrids: Chalcones are precursors to flavonoids and are known for their diverse biological activities. Synthesizing hybrids of isoxazoles and chalcones is a common strategy to generate novel compounds with potential anticancer and antioxidant activities. nih.govijariit.com

The design of these hybrids often uses the isoxazole ring as a central linker or as a key pharmacophoric element, demonstrating its versatility in modern drug design. nih.gov

Biological and Pharmacological Research Applications of Isoxazole Derivatives, with a Focus on 1 5 Hydroxymethyl Isoxazol 3 Yl Ethanone

Investigations into Antimicrobial Activities

The isoxazole (B147169) scaffold is a prominent feature in a variety of compounds that have been investigated for their ability to combat microbial growth. researchgate.net These derivatives have shown a broad spectrum of activity against both bacteria and fungi. researchgate.net

In Vitro Antibacterial Efficacy Studies

Numerous studies have demonstrated the potential of isoxazole derivatives as antibacterial agents. In vitro evaluations have been conducted against a range of Gram-positive and Gram-negative bacteria to determine their minimum inhibitory concentrations (MICs), which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

For instance, a series of novel N3, N5-di(substituted)isoxazole-3,5-diamine derivatives were synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited potent activity against both Escherichia coli and Staphylococcus aureus. The study highlighted that derivatives with electron-withdrawing groups, such as fluorine and chlorine, particularly at the para position of the phenyl rings, generally demonstrated enhanced antibacterial efficacy.

Another study focused on new imidazole-isoxazole hybrids and reported their in vitro antibacterial evaluation against Bacillus subtilis and Staphylococcus aureus. Several of these hybrid compounds displayed a greater zone of inhibition than the standard antibiotic, streptomycin. Specifically, compounds with lesser MIC values on Staphylococcus aureus and Bacillus subtilis were identified, indicating their potential as effective antibacterial agents. mdpi.com

Below is a data table summarizing the in vitro antibacterial activity of selected isoxazole derivatives from various research studies.

Compound IDBacterial StrainMIC (µg/mL)Reference
TPI-2 S. aureus6.25
E. coli6.25
TPI-5 S. aureus6.25
E. coli6.25
TPI-14 S. aureus6.25
E. coli6.25
Compound 5i S. aureus< Standard mdpi.com
B. subtilis< Standard mdpi.com
Compound 5j S. aureus< Standard mdpi.com
B. subtilis< Standard mdpi.com

In Vitro Antifungal Efficacy Studies

The antifungal properties of isoxazole derivatives have also been a significant area of research. These compounds have been tested against various fungal pathogens, with a notable focus on Candida species, which are common causes of fungal infections in humans.

In one study, new 2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols and their dihydroisoxazole counterparts were synthesized and evaluated for their antifungal activity against Candida albicans, Candida glabrata, and Aspergillus fumigatus. The results indicated that many of these derivatives were active against the tested strains, with some showing efficacy against azole-resistant mutants. tandfonline.com For example, both isoxazole and dihydroisoxazole derivatives with a phenyl substituted 5-membered ring were identified as the most active compounds against an azole-resistant petite mutant of C. glabrata, with a MIC90 of 2 µg/mL. tandfonline.com

Another research effort detailed the synthesis of novel isoxazole-based derivatives and their in vitro anti-Candida potential. Two compounds, in particular, displayed selective antifungal activity against C. albicans without adversely affecting beneficial microbiota. mdpi.com

The following table presents data on the in vitro antifungal efficacy of representative isoxazole derivatives.

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 10c C. glabrata (azole-resistant)2 tandfonline.com
Compound 11c C. glabrata (azole-resistant)2 tandfonline.com
TPI-2 C. albicans6.25
A. niger6.25
TPI-5 C. albicans6.25
A. niger6.25
TPI-14 C. albicans6.25
A. niger6.25

Elucidation of Proposed Mechanisms of Antimicrobial Action

The mechanisms through which isoxazole derivatives exert their antimicrobial effects are varied and depend on the specific structure of the compound. For antibacterial action, it is generally proposed that these compounds may interfere with essential cellular processes. Some theories suggest that they act as bacteriostatic agents by inhibiting protein synthesis or other metabolic pathways. ijrrjournal.com At higher concentrations, some bacteriostatic agents can become bactericidal, leading to bacterial cell death. ijrrjournal.com

In the context of antifungal activity, a proposed mechanism for some isoxazole derivatives involves the inhibition of key fungal enzymes. For instance, some studies suggest that these compounds may target enzymes involved in the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity, leading to fungal cell death.

Research on Anti-inflammatory Mechanisms and Effects

Isoxazole derivatives have been identified as a promising class of anti-inflammatory agents. nih.govmdpi.com Their anti-inflammatory effects are often attributed to their ability to inhibit key enzymes and modulate inflammatory pathways involved in the inflammatory response. nih.govmdpi.com

In Vitro Cyclooxygenase (COX-1/2) Enzyme Inhibition Assays

A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize side effects.

Several studies have investigated the COX-1 and COX-2 inhibitory potential of isoxazole derivatives. In one such study, a series of new isoxazole derivatives were synthesized and evaluated for their in vitro COX-1 and COX-2 enzyme inhibitory activity. The results showed that many of the tested compounds exhibited anti-inflammatory effects, with some demonstrating high selectivity towards the COX-2 enzyme. nih.gov For example, compound C6 was identified as a potent and selective COX-2 inhibitor with an IC50 value of 0.55 ± 0.03 µM. nih.gov

The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected isoxazole derivatives.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
C1 52.16 ± 0.110.55 ± 0.0394.83 nih.gov
C2 49.48 ± 0.150.70 ± 0.0270.68 nih.gov
C3 22.56 ± 0.090.93 ± 0.0124.26 nih.gov
C4 18.59 ± 0.132.30 ± 0.058.08 nih.gov
C5 35.55 ± 0.100.85 ± 0.0441.82 nih.gov
C6 33.95 ± 0.120.55 ± 0.0361.73 nih.gov

Exploration of Other Inflammatory Pathway Modulations

Beyond COX inhibition, isoxazole derivatives have been found to modulate other key inflammatory pathways. Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com

For example, one study investigated indolyl-isoxazolidines and found that a selected compound significantly inhibited lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in macrophage cells. nih.govmdpi.com Another study on a new series of isoxazole derivatives demonstrated that one compound, MM3, inhibited LPS-induced TNF-α production in human whole blood cell cultures. nih.gov The mechanism for this was suggested to be a proapoptotic action, as indicated by increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.gov These findings suggest that isoxazole derivatives can exert their anti-inflammatory effects through multiple mechanisms, making them versatile candidates for further research.

Preclinical Research in Antiviral and Anticancer Potentials

The unique structural features of the isoxazole ring have prompted extensive investigation into its potential as a pharmacophore for antiviral and anticancer therapies. Research into compounds structurally related to 1-(5-(hydroxymethyl)isoxazol-3-yl)ethanone has shown promising results in various preclinical models.

In Vitro Antiviral Activity Screening

While direct antiviral screening data for this compound is not extensively documented in publicly available research, the broader class of isoxazole derivatives has demonstrated significant antiviral properties. For instance, novel isoxazole-amide derivatives have been synthesized and evaluated for their activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Some of these compounds exhibited better in vivo antiviral activities than existing agents like Ningnanmycin. This suggests that the isoxazole core is a viable starting point for the development of new antiviral agents. Further studies are necessary to specifically determine the antiviral efficacy of this compound against a range of human and plant viruses.

In Vitro Anticancer Activity Studies

The anticancer potential of isoxazole derivatives is a burgeoning area of research. Studies on various isoxazole-containing compounds have revealed their ability to inhibit the proliferation of a range of cancer cell lines. For example, a series of 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidines, which share a hydroxymethyl-isoxazole core, were synthesized and tested against human thyroid cancer cell lines. These compounds demonstrated the ability to inhibit cell proliferation with IC50 values in the low micromolar range, inducing apoptosis through caspase-3 activation and DNA fragmentation. nih.gov

Antiproliferative Activity of 3-Hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidine Derivatives in Thyroid Cancer Cell Lines

CompoundFollicular Human Thyroid Cancer Cell Line IC50 (µM)Anaplastic Human Thyroid Cancer Cell Line IC50 (µM)
Derivative 13.875.12
Derivative 24.566.34
Derivative 37.218.76

Table 1: This table summarizes the in vitro anticancer activity of structurally related isoxazole derivatives against human thyroid cancer cell lines, showcasing their potential as antiproliferative agents. nih.gov

These findings underscore the potential of the isoxazole scaffold in designing novel anticancer agents. Future research should focus on evaluating the specific cytotoxic and antiproliferative effects of this compound against a diverse panel of human cancer cell lines.

Enzyme and Receptor Target Modulation Studies (e.g., Protein Kinase Inhibition)

Studies on Other Noteworthy Biological Activities

Beyond its potential antiviral and anticancer applications, the isoxazole scaffold has been implicated in a range of other biological activities, including immunomodulation and anticonvulsant effects.

Immunomodulatory Research

Isoxazole derivatives have been shown to possess immunomodulatory properties, with some compounds exhibiting immunostimulatory effects. For instance, certain 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives have been found to stimulate the proliferation of murine lymphocytes and macrophages in vitro. nih.gov This suggests that the isoxazole ring can be incorporated into molecules designed to modulate the immune response. Investigating the effects of this compound on various immune cells and pathways could reveal its potential as an immunomodulatory agent.

Anticonvulsant Investigations

The central nervous system is another area where isoxazole derivatives have shown promise. A number of compounds containing the isoxazole moiety have been synthesized and evaluated for their anticonvulsant properties in various animal models. While specific data for this compound is lacking, the established activity of other isoxazole-containing molecules suggests that this chemical class is of interest for the development of new antiepileptic drugs. Future preclinical studies, including maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizure models, would be necessary to determine the anticonvulsant potential of this compound.

Antidiabetic Research

Isoxazole derivatives have emerged as a significant class of compounds in the investigation of new antidiabetic agents. nih.govnih.gov Research has focused on their potential to act as insulin sensitizers and to lower blood glucose levels. The structural features of the isoxazole ring allow for the design of molecules that can interact with key targets in metabolic pathways. nih.gov

One notable area of study involves isoxazolidine-3,5-dione derivatives. For instance, the compound JTT-501, an isoxazolidine-3,5-dione derivative, was found to decrease blood glucose in KKAy mice, a model for genetic obesity and diabetes. nih.gov Further investigations into related compounds highlighted that the 1,3-dicarbonyl structure within these molecules was a critical feature for their insulin-sensitizing activity. nih.gov These findings underscore the potential of the isoxazole scaffold in the development of new therapies for type 2 diabetes by enhancing tissue sensitivity to insulin. researchgate.net

Table 1: Selected Isoxazole Derivatives in Antidiabetic Research

Compound Class Example Compound Observed Activity Reference
Isoxazolidine-3,5-diones JTT-501 Decreased blood glucose in KKAy mice. nih.gov nih.gov

Antioxidant Studies

The investigation of isoxazole derivatives has revealed their potential as antioxidant agents. nih.govnih.gov Antioxidants are crucial for mitigating the oxidative stress caused by reactive oxygen species (ROS), which is implicated in numerous pathological conditions. nih.gov The versatile chemical nature of the isoxazole ring allows for the incorporation of various functional groups that can contribute to antioxidant capacity. nih.govnih.gov

Studies have demonstrated that different substitutions on the isoxazole ring can lead to significant antioxidant effects. For example, a series of isoxazole-carboxamide derivatives were evaluated for their antioxidant activity, with one compound showing a potent effect with an IC₅₀ value of 7.8 ± 1.21 μg/mL in a DPPH assay. nih.gov In another study, a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which combines a sterically hindered phenolic moiety with an isoxazole ring, was synthesized and evaluated. japsonline.com This compound exhibited superior free radical scavenging ability compared to the standard synthetic antioxidant butylated hydroxytoluene (BHT) in both DPPH and nitric oxide scavenging assays. japsonline.com

Table 2: Antioxidant Activity of Selected Isoxazole Derivatives

Derivative Class Assay Result Reference
Isoxazole-carboxamide derivative DPPH IC₅₀ = 7.8 ± 1.21 μg/mL. nih.gov nih.gov
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one DPPH (at 100 µM) 84.64% scavenging activity. japsonline.com japsonline.com

Antileishmanial Research

Leishmaniasis is a parasitic disease with limited therapeutic options, creating an urgent need for novel drug candidates. mdpi.com Isoxazole derivatives have been identified as a promising class of compounds in the search for new antileishmanial agents. nih.gov Their activity has been investigated against various species of Leishmania, the protozoan parasite responsible for the disease. mdpi.comnih.gov

In one significant study, a chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against L. donovani, the species that causes the most severe form of leishmaniasis. nih.gov Several of the synthesized compounds showed remarkably better inhibition of both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite when compared to miltefosine, a standard oral drug for the disease. nih.gov Subsequent in vivo studies using a golden hamster model confirmed that several analogues could significantly reduce the parasite load. nih.gov Interestingly, the research also indicated that the antileishmanial activity of these isoxazole derivatives was not dependent on the presence of a nitro group, broadening the scope for structural modification. nih.gov

Anti-tubercular Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. nih.govnih.gov This has spurred research into new anti-tubercular agents, with isoxazole derivatives showing considerable promise. ijpca.orgijpca.org The isoxazole scaffold has been incorporated into various molecular designs to target both replicating and non-replicating forms of the bacterium. nih.gov

A series of isoxazole-based compounds featuring a carboxylic acid ester at the C3 position have been identified as highly potent and versatile anti-TB agents. nih.gov Several compounds in this class demonstrated submicromolar activity against replicating M. tuberculosis, comparable to first-line TB drugs. nih.gov Notably, some of these derivatives also showed activity in the low micromolar range against non-replicating bacteria, a phenotype believed to be responsible for the long duration of TB treatment. nih.gov These compounds maintained their efficacy against strains resistant to common drugs like isoniazid and rifampin. nih.gov

Other research has explored isoxazoline-containing compounds. Nitrofuranyl isoxazolines displayed potent in vitro activity, although their effectiveness in vivo was hampered by high protein binding and poor distribution. nih.gov This led to the investigation of non-nitrofuran isoxazolines, resulting in the discovery of a novel compound with a minimum inhibitory concentration (MIC₉₀) of 1.56 μg/mL against M. tuberculosis. nih.gov

Table 3: Anti-tubercular Activity of Selected Isoxazole Derivatives

Compound Class Target Activity Reference
3-Isoxazolecarboxylic acid esters Replicating M. tuberculosis Submicromolar activity. nih.gov nih.gov
3-Isoxazolecarboxylic acid esters Non-replicating M. tuberculosis Low micromolar activity. nih.gov nih.gov

Analgesic Research

The management of pain is a critical area of pharmaceutical research, and various isoxazole derivatives have been investigated for their potential analgesic (pain-relieving) properties. ijpca.orgnih.gov The isoxazole nucleus is a component of several biologically active molecules, and its structural characteristics are amenable to modifications aimed at developing new analgesics. ijpca.orgnih.gov

The pharmacological screening of various classes of newly synthesized isoxazole derivatives has frequently included assessments for analgesic activity. ijpca.orgnih.gov While specific data for this compound is not detailed in the reviewed literature, the consistent identification of analgesic effects across the broader class of isoxazole compounds suggests that this is a valuable area for continued investigation. nih.gov The development of isoxazole-based analgesics could offer new options for pain management with potentially different mechanisms of action or improved side-effect profiles compared to existing drugs.

Computational and Theoretical Methodologies in Isoxazole Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is crucial for understanding how a ligand, such as 1-(5-(hydroxymethyl)isoxazol-3-yl)ethanone, might interact with a biological target, typically a protein or enzyme, at the atomic level.

The process involves preparing the three-dimensional structures of both the ligand and the receptor. The ligand's structure is optimized to its lowest energy conformation. The receptor, often obtained from crystallographic data, is prepared by adding hydrogen atoms and assigning charges. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each based on a force field that estimates the binding affinity.

For isoxazole (B147169) derivatives, molecular docking has been instrumental in elucidating their mechanism of action against various targets. nih.gov For instance, studies have successfully docked isoxazole-carboxamide derivatives into the active sites of cyclooxygenase (COX) enzymes to explain their anti-inflammatory activity. nih.gov Other research has used docking to investigate isoxazole compounds as inhibitors of bacterial proteins like DNA ligase and topoisomerase, or as anticancer agents targeting enzymes such as epidermal growth factor receptor (EGFR). nih.govmdpi.comsciencescholar.us A study on a structurally related compound, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, employed docking to understand its interaction with carrier proteins, which is vital for pharmacokinetics. researchgate.net

When applied to this compound, docking simulations could predict its binding mode to a specific target. The analysis would reveal key interactions, such as hydrogen bonds formed by the hydroxymethyl group or the carbonyl oxygen, and π-π stacking involving the isoxazole ring. nih.gov The calculated binding energy provides a quantitative estimate of the ligand's affinity for the target, helping to prioritize it for further experimental testing. mdpi.com

Table 1: Potential Molecular Docking Applications for this compound

Target Class Specific Protein Example Potential Interactions Predicted Outcome
Anti-inflammatory Cyclooxygenase-2 (COX-2) Hydrogen bonds with active site residues (e.g., Arg120, Tyr355); π-stacking. Inhibition of prostaglandin (B15479496) synthesis.
Anticancer Epidermal Growth Factor Receptor (EGFR) Hydrogen bonds with Met793, Lys875; π-cationic interactions. nih.gov Inhibition of tumor cell proliferation. nih.gov
Antibacterial DNA Ligase Interactions with the ATP-binding pocket. Disruption of bacterial DNA replication.
Antifungal Lanosterol 14α-demethylase Coordination with the heme iron; hydrogen bonds. Inhibition of ergosterol (B1671047) biosynthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, a QSAR model can be used to predict the activity of new, untested compounds.

Developing a QSAR model for a series of isoxazole analogues would involve several steps. First, a dataset of isoxazole derivatives with experimentally measured biological activities (e.g., anticancer IC50 values) is compiled. researchgate.netmdpi.com For each molecule, a wide range of molecular descriptors are calculated, which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that best correlates a subset of these descriptors with the observed activity. The predictive power of the model is rigorously validated using statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (r²pred). researchgate.net

QSAR studies on isoxazole derivatives have been successfully used to identify key structural features for various biological activities, including anti-inflammatory and anticancer effects. researchgate.netnih.gov For instance, a QSAR study on isoxazole-piperazine derivatives identified the importance of molecular connectivity indices and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) in describing their anticancer activity against different cell lines. researchgate.net Such models provide valuable insights into the structure-activity relationship (SAR), guiding the rational design of more potent compounds. berkeley.edu A well-validated QSAR model could be used to predict the biological activity of this compound, providing a rapid assessment of its potential before committing to laboratory synthesis and testing.

Table 2: Example of a Hypothetical QSAR Model for Anticancer Activity of Isoxazole Derivatives

Model Parameter Value/Descriptor Interpretation
Biological Activity log(1/IC50) against MCF-7 breast cancer cell line The dependent variable being predicted.
Model Equation log(1/IC50) = 0.85*(TPSA) - 0.42*(LogP) + 1.2*(1χ) + 2.5 An example equation relating descriptors to activity.
Key Descriptors TPSA (Polarity), LogP (Lipophilicity), 1χ (Molecular Connectivity) Indicates that polarity, lipophilicity, and molecular size/branching are important for activity.
Statistical Validation r² = 0.92, q² = 0.78, r²pred = 0.85 High values indicate a robust and predictive model.

In Silico Assessment of Drug-like Properties and Pharmacokinetic Profiles

Before a compound can become a drug, it must possess a suitable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods allow for the early prediction of these properties, helping to identify candidates with a higher probability of success in clinical trials and reducing late-stage failures. nih.gov

Theoretical Drug Likeness Predictions

"Drug-likeness" is a qualitative concept used to assess whether a compound has physicochemical properties consistent with known drugs. Several empirical rules and scoring systems have been developed for this purpose. The most famous is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors.

Table 3: Predicted Physicochemical and Drug-like Properties for this compound

Property Predicted Value Compliance with Drug-Likeness Rules
Molecular Formula C6H7NO3 -
Molecular Weight 155.13 g/mol Yes (Lipinski: <500)
LogP (iLOGP) 0.08 Yes (Lipinski: <5)
H-Bond Donors 1 Yes (Lipinski: ≤5)
H-Bond Acceptors 4 Yes (Lipinski: ≤10)
TPSA 69.56 Ų Favorable for cell permeability
Rotatable Bonds 2 Good (≤9)
Bioavailability Score 0.55 Good

Data hypothetically generated using a tool like SwissADME.

Identification of Pan Assay Interference Compounds (PAINS) and Structural Alerts

In high-throughput screening, some compounds appear as "hits" in multiple assays due to non-specific activity or interference with the assay technology, rather than specific interaction with the biological target. These are known as Pan-Assay Interference Compounds (PAINS). nih.gov Identifying such compounds early is crucial to avoid wasting resources on false positives.

Computational filters have been developed that can screen chemical structures for known PAINS substructures. These filters are now a standard part of the initial assessment of hit compounds. It is important to note, however, that these alerts are not definitive proof of promiscuous activity and can sometimes flag legitimate drug scaffolds, a phenomenon referred to as "phantom PAINS". nih.gov Therefore, any alerts must be interpreted with caution and validated with appropriate experimental assays. A computational analysis of this compound would involve running its structure through PAINS filters to check for any potential problematic fragments, ensuring greater confidence in its biological screening results.

Advanced Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational quantum chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify transition states, calculate activation energies, and understand the factors that control reaction outcomes like yield and selectivity. Density Functional Theory (DFT) is a particularly popular method for these studies due to its balance of accuracy and computational cost.

The synthesis of the isoxazole ring itself is a classic subject for mechanistic studies. A common route is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. researchgate.netorganic-chemistry.org Computational studies can model this reaction, calculating the energy profile to confirm whether the reaction is concerted or stepwise. organic-chemistry.org These studies can also explain the regioselectivity of the reaction—why certain isomers are formed preferentially over others. For the synthesis of this compound, DFT calculations could be used to optimize the reaction conditions, for example, by studying the effect of different catalysts or solvents on the activation energy of the key ring-forming step. irphouse.comnanobioletters.comresearchgate.net

Spectroscopic Data Interpretation through Computational Chemistry

While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structure elucidation, computational methods can greatly aid in the interpretation of the resulting spectra. Using quantum chemical methods like DFT, it is possible to predict the spectroscopic properties of a proposed structure.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. nih.govresearchgate.net The calculated spectrum can then be compared to the experimental one. A good correlation between the two provides strong evidence for the proposed structure. nih.gov This is particularly useful for resolving ambiguities in complex spectra or for distinguishing between isomers. uv.mx Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nanobioletters.comresearchgate.net By comparing the calculated and experimental IR spectra, each peak can be assigned to a specific vibrational mode of the molecule. For a novel compound like this compound, these computational predictions would be invaluable for confirming its identity after synthesis.

Table 4: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Shifts for this compound

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) (DFT/GIAO) Deviation (ppm)
C=O (ethanone) 191.5 192.1 +0.6
CH₃ (ethanone) 25.8 26.1 +0.3
C3 (isoxazole) 161.2 161.9 +0.7
C4 (isoxazole) 102.1 102.5 +0.4
C5 (isoxazole) 173.4 174.0 +0.6
CH₂ (hydroxymethyl) 56.9 57.3 +0.4

Values are illustrative to demonstrate the typical correlation between experimental and calculated data.

Despite a comprehensive search for crystallographic and computational studies, no specific research detailing the Hirshfeld surface analysis and intermolecular interactions for the compound This compound has been identified in the public domain.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of a determined crystal structure, typically obtained through single-crystal X-ray diffraction. The subsequent computational analysis provides insights into the types and relative contributions of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

While studies on other isoxazole derivatives have successfully employed Hirshfeld surface analysis to elucidate their supramolecular chemistry, the absence of a published crystal structure for this compound prevents a similar detailed analysis for this specific compound. Therefore, quantitative data on its intermolecular interactions, including data tables and detailed research findings, cannot be provided at this time.

Future Research Directions and Perspectives on Isoxazole Based Compounds

Design and Synthesis of Novel Isoxazole-Based Hybrid Molecules and Conjugates

A prominent and expanding area of research is the design and synthesis of hybrid molecules that incorporate an isoxazole (B147169) moiety alongside other pharmacologically active scaffolds. This molecular hybridization strategy aims to create single molecules that can interact with multiple biological targets or combine different functionalities to enhance therapeutic efficacy, improve pharmacokinetic profiles, and overcome drug resistance. nih.gov

The rationale behind creating these hybrids is to leverage the synergistic effects of the combined pharmacophores. bohrium.com For instance, researchers have successfully synthesized and evaluated isoxazole-triazole hybrids, isoxazole-tethered quinone-amino acid hybrids, and conjugates with natural products. nih.gov The synthesis of these complex molecules often relies on versatile and efficient chemical reactions, with 1,3-dipolar cycloaddition being a frequently employed method for constructing the isoxazole ring. nih.gov

Recent research has yielded a variety of novel isoxazole-based hybrids with demonstrated biological potential. The following table summarizes some examples of these hybrid molecules and the synthetic approaches used.

Hybrid Molecule TypeInteracting ScaffoldSynthetic StrategyPotential Application
Isoxazole-Triazole ConjugatesTriazole1,3-Dipolar CycloadditionAntimicrobial
Isoxazole-Quinone HybridsQuinone-Amino Acid1,3-Dipolar Cycloaddition, OxidationAnticancer
Isoxazole-Indole HybridsIndole (B1671886)Not specifiedAnticancer, Antimicrobial
Isoxazole-Coumarin HybridsCoumarinNot specifiedAntioxidant, Neuroprotective

These examples highlight the modularity and versatility of the isoxazole scaffold in creating complex and potentially more effective therapeutic agents. Future work in this area will likely focus on creating more intricate hybrid designs and exploring a wider range of scaffold combinations to address complex diseases.

Identification and Validation of New Therapeutic Targets for Isoxazole Scaffolds

While isoxazole derivatives are known to interact with a range of established biological targets, a significant future direction is the identification and validation of novel therapeutic targets for these compounds. This involves moving beyond traditional targets and exploring new proteins and pathways implicated in disease. Isoxazole-based compounds have already demonstrated activity against targets such as cyclooxygenase (COX) enzymes, epidermal growth factor receptor-tyrosine kinase (EGFR-TK), and tubulin. nih.govdrugbank.comnih.gov

Recent studies have begun to uncover new potential applications for isoxazole derivatives by targeting less conventional proteins. For example, some isoxazole compounds have been investigated as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. nih.gov The validation of these new targets is a critical step and often involves a combination of in vitro enzymatic assays, cell-based studies, and in silico molecular modeling to understand the binding interactions and mechanism of action. nih.govnih.govnih.gov

A 2020 study detailed the synthesis of a new series of isoxazole derivatives that were evaluated for their antitumor activity and found to target EGFR-TK. drugbank.com Another study in 2025 highlighted novel steroidal A-ring-fused isoxazoles that bind to the taxane (B156437) site on tubulin, inducing mitotic arrest and disrupting the cytoskeleton. nih.gov These findings not only open up new avenues for cancer therapy but also demonstrate the potential of the isoxazole scaffold to be adapted for a variety of specific biological targets. The ongoing exploration of the vast biological space will likely reveal further novel targets for isoxazole-based inhibitors.

Advancements in Sustainable and Efficient Synthetic Methodologies

In line with the growing emphasis on green chemistry, a major focus in the field is the development of sustainable and efficient methods for synthesizing isoxazole derivatives. bohrium.comniist.res.in Traditional synthetic routes can involve harsh reaction conditions, toxic solvents, and the generation of significant chemical waste. mdpi.com Modern approaches aim to overcome these limitations by employing eco-friendly techniques that are both environmentally benign and economically viable. bohrium.comniist.res.in

Several green synthetic strategies have been successfully applied to the synthesis of isoxazoles:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate reaction rates, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net It is considered a green and sustainable approach for developing novel isoxazole scaffolds. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in organic synthesis. mdpi.com Ultrasound irradiation can enhance reaction efficiency, reduce energy consumption, and improve yields in the synthesis of isoxazole-based molecules. mdpi.comresearchgate.net This method often allows for the use of green solvents or even solvent-free conditions. mdpi.com

Use of Green Solvents and Catalysts: There is a significant shift towards replacing hazardous organic solvents with more environmentally friendly alternatives like water or deep eutectic solvents. nih.govmdpi.com Additionally, the development of reusable, non-toxic catalysts, such as those derived from agro-waste, is a key area of research. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing the number of synthetic steps and reducing waste. mdpi.com

These advancements not only make the synthesis of isoxazoles more sustainable but also often provide access to novel derivatives that may not be easily accessible through traditional methods. The continued innovation in green synthetic methodologies will be crucial for the future of isoxazole chemistry.

Application of Artificial Intelligence and Machine Learning in Isoxazole Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and isoxazole research is no exception. These computational tools offer powerful ways to accelerate the identification of promising drug candidates, predict their biological activity, and optimize their properties. princeton.edunih.gov

In the context of isoxazole drug discovery, AI and ML are being applied in several key areas:

Predictive Modeling: Machine learning models, such as random forests and support vector machines, can be trained on existing data to predict the biological activity of new, unsynthesized isoxazole derivatives. princeton.edunih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

In Silico Screening and Molecular Docking: Computational techniques are used to screen large virtual libraries of isoxazole compounds against specific biological targets. nih.govfrontiersin.org Molecular docking studies help to predict the binding modes and affinities of these compounds, providing insights into their mechanism of action at the molecular level. nih.govfrontiersin.org

ADMET Prediction: A crucial aspect of drug development is assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. AI-powered tools can predict these properties from a molecule's structure, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. frontiersin.orgresearchgate.net

Reaction Optimization: Machine learning algorithms can also be used to predict the performance of chemical reactions, such as the C–N cross-coupling reactions often used in the synthesis of isoxazole derivatives, helping to optimize reaction conditions and improve yields. princeton.edu

While still an emerging area, the application of AI and ML holds immense promise for streamlining the isoxazole drug discovery pipeline, from initial hit identification to preclinical candidate selection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via cyclization reactions using precursors like acetylacetone and aryl oximes under basic conditions (e.g., NaOH in methanol at 0–5°C). TLC with pet. ether:ethyl acetate (70:30) is recommended for monitoring reaction progress . Alternative routes involve refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid, yielding pyrazole derivatives . Optimization includes adjusting stoichiometry, temperature, and solvent polarity. For example, Grignard reagents (CH₃MgX) can be used to introduce acetyl groups to isoxazole intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • Answer :

  • IR Spectroscopy : Identify hydroxyl (O–H) stretches near 3200–3600 cm⁻¹ and carbonyl (C=O) peaks at ~1700 cm⁻¹ .
  • Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks and fragmentation patterns. NIST databases provide reference spectra for analogous compounds .
  • NMR : Analyze isoxazole ring protons (6–8 ppm for aromatic protons) and hydroxymethyl group signals (~4.5 ppm for –CH₂OH) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation, skin contact, or ingestion (H313/H333 hazards) . Waste must be segregated and disposed via certified chemical waste handlers. Storage conditions should adhere to temperature-controlled environments (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Answer : Density Functional Theory (DFT) calculations can optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity . Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, such as enzymes in inflammation pathways. For example, isoxazole derivatives have been docked into sphingosine-1-phosphate lyase active sites to predict inhibitory activity .

Q. What strategies resolve discrepancies between experimental spectral data and computational predictions?

  • Answer : Cross-validate experimental IR/NMR data with DFT-simulated spectra. For instance, if carbonyl stretching frequencies deviate, recalibrate computational parameters (e.g., solvent effects in PCM models) . X-ray crystallography (e.g., monoclinic P2₁/c systems) provides definitive structural data to refine computational models .

Q. How does crystal structure analysis enhance understanding of the compound’s reactivity and intermolecular interactions?

  • Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. For example, a monoclinic lattice (a = 5.39 Å, b = 20.24 Å, c = 18.16 Å) with Z = 4 indicates hydrogen-bonding networks involving the hydroxymethyl group, which influence solubility and stability .

Data Contradiction Analysis

Q. How should researchers address conflicting synthetic yields reported in literature?

  • Answer : Variability in yields (e.g., 60–85%) may arise from differences in aryl substituents or reaction scales. Systematic studies using Design of Experiments (DoE) can isolate critical factors like temperature or catalyst loading .

Methodological Tables

Technique Key Parameters Application Example Reference
TLC Monitoring Pet. ether:ethyl acetate (70:30)Tracking cyclization reactions
X-ray Crystallography Monoclinic P2₁/c, a = 5.39 Å, β = 95.14°Resolving hydrogen-bonding networks
DFT Calculations B3LYP/6-31G(d,p) basis setSimulating IR spectra and HOMO-LUMO gaps

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.